molecular formula C13H15BFNO2 B2647366 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid CAS No. 2377607-87-7

5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid

Cat. No. B2647366
CAS RN: 2377607-87-7
M. Wt: 247.08
InChI Key: FHZWUCOLZQGZHY-UHFFFAOYSA-N
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Description

1-Cyanocyclohexylacetic acid is a chemical compound used as an intermediate in the production of various pharmaceuticals . It’s also known as 1-Cyanocyclohexaneacetic acid .


Synthesis Analysis

1-Cyanocyclohexylacetic acid can be produced from a (1-cyanocyclohexyl)-malonic acid dialkyl ester through a process of decarbalkoxylation, transesterification with a benzyl alcohol, and final hydrogenation .


Molecular Structure Analysis

The molecular formula of 1-Cyanocyclohexylacetic acid is C9H13NO2 . The structure includes a cyclohexyl ring with a cyanide (CN) group and an acetic acid group attached .


Chemical Reactions Analysis

Cyanoacetohydrazides, which are similar to 1-Cyanocyclohexylacetic acid, have been used as precursors in reactions leading to the construction of heterocycles . They can act as both N- and C-nucleophiles, reacting with various reactants to synthesize a variety of polyfunctional heterocyclic compounds .


Physical And Chemical Properties Analysis

1-Cyanocyclohexylacetic acid is a white solid with a molecular weight of 167.21 g/mol . It has a shelf life of limited duration and should be stored at temperatures between 2-8°C .

Safety and Hazards

1-Cyanocyclohexylacetic acid is moderately toxic and may pose a risk if handled improperly. It is known to be a skin irritant and may cause respiratory irritation upon inhalation .

Future Directions

Research is ongoing to develop new synthetic routes for 1-Cyanocyclohexylacetic acid that are more efficient and environmentally friendly . Another area of research is the investigation of the biological activity of 1-Cyanocyclohexylacetic acid and its potential use as a drug candidate.

properties

IUPAC Name

[5-(1-cyanocyclohexyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO2/c15-12-5-4-10(8-11(12)14(17)18)13(9-16)6-2-1-3-7-13/h4-5,8,17-18H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZWUCOLZQGZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C2(CCCCC2)C#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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